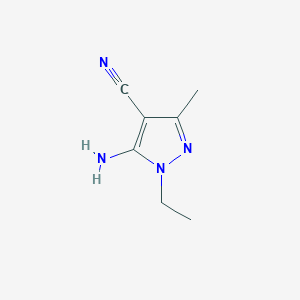

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-ethyl-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-3-11-7(9)6(4-8)5(2)10-11/h3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDBCFKGNFXCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444603 | |

| Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102997-29-5 | |

| Record name | 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. The document outlines a robust and efficient synthetic pathway, delving into the underlying reaction mechanisms, critical process parameters, and detailed experimental protocols. The synthesis is primarily achieved through the cyclocondensation of a β-ketonitrile with ethylhydrazine, a classic and versatile method for pyrazole formation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries. Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, make them privileged scaffolds in drug design. The specific substitution pattern of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile offers multiple points for further functionalization, rendering it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.

The Core Synthesis Pathway: Cyclocondensation of a β-Ketonitrile with Ethylhydrazine

The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the reaction of a β-ketonitrile with a hydrazine derivative.[1] This approach, often referred to as the Knorr pyrazole synthesis, is highly efficient and allows for the introduction of various substituents onto the pyrazole ring.[2]

For the synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, the key precursors are ethyl 2-cyano-3-oxobutanoate (or a related acetoacetonitrile derivative) and ethylhydrazine .

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving two key steps:

-

Initial Condensation: The more nucleophilic nitrogen atom of ethylhydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.

-

Intramolecular Cyclization and Aromatization: The second nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbon of the nitrile group. Subsequent tautomerization and dehydration lead to the formation of the stable, aromatic 5-aminopyrazole ring.

The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, is generally controlled by the initial nucleophilic attack on the most electrophilic carbonyl group.

Caption: Synthesis workflow for 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| Ethyl 2-cyano-3-oxobutanoate | 634-46-8 | 155.15 | Corrosive, handle with care. |

| Ethylhydrazine oxalate | 6629-79-4 | 152.12 | Toxic, handle in a fume hood. |

| Sodium ethoxide | 141-52-6 | 68.05 | Moisture sensitive. |

| Ethanol (absolute) | 64-17-5 | 46.07 | Anhydrous conditions recommended. |

| Diethyl ether | 60-29-7 | 74.12 | Flammable. |

| Hydrochloric acid (concentrated) | 7647-01-0 | 36.46 | Corrosive. |

| Sodium bicarbonate | 144-55-9 | 84.01 | |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 |

Procedure

-

Preparation of Ethylhydrazine Free Base (in situ): In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethylhydrazine oxalate (1.1 equivalents) in absolute ethanol. To this suspension, add a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the ethylhydrazine free base and precipitation of sodium oxalate.

-

Reaction with β-Ketonitrile: To the ethanolic solution of ethylhydrazine, add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium oxalate.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Characterization

The structure of the final product should be confirmed using standard analytical techniques, including:

-

¹H NMR: To confirm the presence and integration of all protons.

-

¹³C NMR: To confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N).

Causality Behind Experimental Choices

-

Choice of Base: Sodium ethoxide is used to generate the free base of ethylhydrazine from its oxalate salt. The choice of a non-aqueous workup is crucial as ethylhydrazine is water-soluble.

-

Solvent: Absolute ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is relatively easy to remove during work-up. Anhydrous conditions are preferred to prevent unwanted side reactions.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps, ensuring a reasonable reaction rate.

-

Aqueous Work-up with Sodium Bicarbonate: This step is essential to neutralize any remaining acidic species and to remove any water-soluble byproducts.

Self-Validating System and Trustworthiness

The described protocol incorporates self-validating checkpoints to ensure the integrity of the synthesis:

-

TLC Monitoring: Regular monitoring of the reaction progress by TLC allows for the determination of the reaction endpoint, preventing the formation of degradation products due to prolonged heating.

-

Spectroscopic Characterization: Comprehensive characterization of the final product by NMR, MS, and IR confirms its identity and purity, validating the success of the synthesis.

-

Yield and Purity Assessment: The isolated yield and purity of the final product serve as quantitative measures of the efficiency and robustness of the synthetic method.

Conclusion

The synthesis of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile via the cyclocondensation of ethyl 2-cyano-3-oxobutanoate and ethylhydrazine is a reliable and efficient method. This guide provides a detailed and technically sound protocol, grounded in established chemical principles. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently apply and adapt this methodology for the synthesis of a wide range of substituted aminopyrazoles, thereby facilitating the discovery of new chemical entities with potential therapeutic value.

References

-

PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

-

YouTube. synthesis of pyrazoles. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

National Center for Biotechnology Information. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]

-

National Center for Biotechnology Information. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

-

ResearchGate. Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Available at: [Link]

-

National Center for Biotechnology Information. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available at: [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]

-

Asian Journal of Chemistry. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Available at: [Link]

-

ResearchGate. The mechanism of nucleophilic addition of ethylhydrazine terminal.... Available at: [Link]

-

ResearchGate. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]

-

ResearchGate. Unexpected Reactions of α,β-Unsaturated Esters with Hydrazine Hydrate. Available at: [Link]

-

The Royal Society of Chemistry. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism. Available at: [Link]

-

ResearchGate. Synthesis of Pyrazolone Derivatives and their Biological Activities. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Available at: [Link]

-

European Journal of Chemistry. A simple and green procedure for the synthesis of dihydropyrano[2,3-c]pyrazole scaffold via one-pot, four-component condensation reaction in glycerol. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a key pharmacophore found in a variety of commercially available drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and several agrochemicals.[1] The specific substitutions of an amino group at the 5-position, an ethyl group at the N1 position, a methyl group at the 3-position, and a carbonitrile at the 4-position confer a unique set of electronic and steric properties to the molecule, influencing its potential biological activity and its behavior in various chemical and biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile. While specific experimental data for this exact molecule is not extensively available in public databases, this guide synthesizes information from closely related analogs and established principles of organic chemistry to provide reliable estimations and detailed experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently determine the properties of this and similar compounds in a laboratory setting.

Chemical Structure and Identification

The structural representation of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is crucial for understanding its chemical behavior.

Figure 1: Chemical structure of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

IUPAC Name: 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

While a specific CAS number for this compound is not readily found, the CAS number for the closely related analog, 5-Amino-1-ethyl-3-propyl-1H-pyrazole-4-carbonitrile, is 1499688-47-9.[2]

Core Physicochemical Properties

The following table summarizes the estimated and known physicochemical properties of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile and its analogs. These values are critical for applications in drug development, such as predicting absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Estimated/Analog Value | Rationale and Cited Analogs |

| Molecular Formula | C₇H₁₀N₄ | Based on the chemical structure. |

| Molecular Weight | 150.18 g/mol | Calculated from the molecular formula. |

| Melting Point | 120-150 °C | Based on melting points of similar substituted pyrazoles which range from 120-121°C for 5-Amino-1H-pyrazole-3-carbonitrile to higher values for other derivatives. |

| Boiling Point | > 300 °C (decomposes) | High boiling points are expected for crystalline solids with polar functional groups. Decomposition before boiling is common for such compounds. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The presence of the amino group and the pyrazole nitrogens allows for hydrogen bonding with water, but the overall hydrocarbon content limits high solubility. Solubility is expected to be good in polar organic solvents. |

| pKa (of the conjugate acid) | 3-5 | The amino group is basic. The pKa of the conjugate acid of similar heterocyclic amines is in this range.[3][4] |

| LogP | 1.0 - 2.0 | Estimated based on the balance of polar (amino, nitrile, pyrazole) and non-polar (ethyl, methyl) groups. |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Melting Point Determination

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid. Impurities typically depress and broaden the melting range.[5][6][7][8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be ground)

Procedure:

-

Sample Preparation: A small amount of the crystalline 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is finely ground, if necessary. The open end of a capillary tube is tapped into the powder until a small amount of sample (2-3 mm in height) is collected. The tube is then inverted and tapped gently to pack the sample into the sealed end.[8]

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 10-20 °C/minute for a preliminary measurement, then 1-2 °C/minute for an accurate determination).

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has melted is recorded as the completion of melting. The melting range is reported as these two temperatures.

Solubility Profile

Principle: The solubility of a compound in various solvents provides insight into its polarity and the presence of acidic or basic functional groups.[1][9][10][11]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes or droppers

-

pH paper

Procedure:

-

Water Solubility: To approximately 10 mg of the compound in a test tube, add 1 mL of deionized water in portions, with vigorous shaking after each addition. Observe if the solid dissolves. If it dissolves, test the pH of the solution with pH paper to determine if it is acidic, basic, or neutral.

-

Aqueous Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in 5% HCl indicates the presence of a basic group (the amino group). Solubility in 5% NaOH would indicate an acidic proton (not expected to be significant for this compound).

-

Organic Solvent Solubility: Test the solubility in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO) using a similar procedure.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13][14][15]

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The expected signals would include:

-

A quartet and a triplet for the N-ethyl group.

-

A singlet for the C-methyl group.

-

A broad singlet for the amino (NH₂) protons.

-

A singlet for the pyrazole ring proton (if present, though in this substituted case, it is absent).

-

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The expected signals would include distinct peaks for the pyrazole ring carbons, the nitrile carbon, and the carbons of the ethyl and methyl substituents.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[16][17][18][19]

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure:

-

Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be obtained directly from the solid using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: Key expected absorption bands include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[16]

-

C≡N stretching: A sharp, intense band around 2200-2260 cm⁻¹ for the nitrile group.[20]

-

C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds of the ethyl and methyl groups.

-

N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.[16]

-

Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[21][22][23][24][25]

Instrumentation:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent for ESI or as a vapor for EI.

-

Ionization and Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

-

Interpretation: The mass spectrum will show a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will provide clues about the molecule's structure. Common fragmentation pathways for pyrazoles involve the loss of HCN and N₂.[24]

Experimental Workflow and Data Integration

The characterization of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile follows a logical workflow to ensure the identity and purity of the compound.

Figure 2: General experimental workflow for the characterization of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile, a compound with potential applications in pharmaceutical and materials science. By leveraging data from structurally similar compounds and outlining robust, standard experimental protocols, this document serves as a valuable resource for researchers. The provided methodologies for determining melting point, solubility, and spectroscopic characteristics will enable the unambiguous identification and purity assessment of this and related pyrazole derivatives, thereby supporting further research and development efforts.

References

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.

- Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide. BenchChem.

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available at: [Link]

- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.

-

Determination of Melting Point. Wired Chemist. Available at: [Link]

- Solubility test for Organic Compounds.

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

- Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Center for Biotechnology Information. Available at: [Link]

- Experiment 1 - Melting Points.

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex. Available at: [Link]

-

Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Available at: [Link]

- Melting point determination.

-

Mass spectral investigation of compounds 1 and 11-15. ResearchGate. Available at: [Link]

-

2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... ResearchGate. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]

-

Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

- Simple Method for the Estimation of pKa of Amines.

-

Mass spectrometric investigation of some pyronylpyrazole derivatives. Semantic Scholar. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor. Available at: [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers. Available at: [Link]

- IR: amines.

-

10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]

-

Formation of amines: hydrogenation of nitrile and isonitrile as selective routes in the interstellar medium. Astronomy & Astrophysics. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available at: [Link]

-

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. Appchem. Available at: [Link]

-

Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Semantic Scholar. Available at: [Link]

-

Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. Available at: [Link]

-

5-Amino-1H-pyrazole-3-carbonitrile. PubChem. Available at: [Link]

-

5-Aminopyrazole-4-carbonitrile; 5-Amino-4-cyanopyrazole; 3-Aminopyarazole-4-carbonitrile;3-Amino-1H-pyrazole-4-carbonitrile. PharmaCompass.com. Available at: [Link]

-

Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

-

5-Amino-3-(4-nitrophenyl)-1-phenyl-2,3-dihydro-1h-pyrazole-4-carbonitrile. PubChem. Available at: [Link]

-

5-Aminopyrazole-4-carbonitriles as precursors to novel 4-aminotetrahydropyrazolo[3,4- b ]quinolin-5-ones and N. ResearchGate. Available at: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. 1499688-47-9|5-Amino-1-ethyl-3-propyl-1h-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. aanda.org [aanda.org]

- 19. fiveable.me [fiveable.me]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Aminopyrazole-4-carbonitrile Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Within this privileged heterocyclic family, the 5-aminopyrazole-4-carbonitrile scaffold has emerged as a particularly versatile and valuable building block.[2] These compounds serve as crucial precursors for the synthesis of a multitude of fused heterocyclic systems, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines, many of which exhibit significant pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

This guide focuses on a specific, yet representative, member of this class: 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile . While a dedicated CAS number for this compound is not readily found in public databases, suggesting its status as a novel or specialized research chemical, its structure allows for a thorough exploration of the synthesis, reactivity, and potential applications inherent to this important class of molecules. We will draw upon established methodologies for related compounds to provide a robust framework for its study and utilization. A closely related structure, 5-Amino-1-ethyl-3-propyl-1H-pyrazole-4-carbonitrile, has been assigned CAS number 1499688-47-9.[3]

Synthesis and Mechanistic Considerations

The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-documented and typically proceeds through multi-component reactions, which offer advantages in terms of efficiency and atom economy.[1][4] A prevalent and highly effective strategy involves the condensation of a hydrazine derivative, a β-ketonitrile or a related active methylene nitrile, and a source for the C3 substituent.

Proposed Synthetic Pathway for 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile

A logical and experimentally grounded approach to the synthesis of the title compound is a three-component reaction involving ethylhydrazine, malononitrile, and a reagent to introduce the 3-methyl group. A plausible and efficient method would be the reaction of ethylhydrazine with (1-ethoxyethylidene)malononitrile.

Reaction Scheme:

Figure 1: Proposed synthesis of the title compound.

Experimental Protocol:

-

Reaction Setup: To a solution of (1-ethoxyethylidene)malononitrile (1 equivalent) in absolute ethanol, add ethylhydrazine (1.1 equivalents).

-

Reaction Execution: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile.

Causality of Experimental Choices:

-

Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the reactants and is easy to remove.

-

Stoichiometry: A slight excess of ethylhydrazine is used to ensure the complete consumption of the more valuable malononitrile derivative.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, yielding a product with high purity.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile would need to be determined experimentally. However, based on analogous structures, we can predict the following characteristics.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₇H₁₀N₄ |

| Molecular Weight | 150.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be in the range of 100-200 °C |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) and sparingly soluble in water. |

| pKa | The amino group will impart basic character. |

Spectroscopic Characterization

The structure of the synthesized compound would be unequivocally confirmed through a combination of spectroscopic techniques.[1][4][5]

Table 2: Expected Spectroscopic Data

| Technique | Expected Key Features |

| ¹H NMR | - Singlet for the amino (NH₂) protons. - Quartet and triplet for the ethyl group protons. - Singlet for the methyl group protons. |

| ¹³C NMR | - Signal for the nitrile carbon (C≡N). - Signals for the pyrazole ring carbons. - Signals for the ethyl and methyl carbons. |

| FT-IR (KBr) | - N-H stretching vibrations for the amino group (~3200-3400 cm⁻¹). - C≡N stretching vibration for the nitrile group (~2200-2260 cm⁻¹). - C=N and C=C stretching vibrations of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Synthetic Utility

The 5-aminopyrazole-4-carbonitrile scaffold is a trifunctional molecule with three key reactive sites: the 5-amino group, the 1-NH position (if unsubstituted), and the 4-carbonitrile group.[6] The presence of the ethyl group at the 1-position in our target compound simplifies its reactivity by protecting the 1-NH site.

The primary reactivity of 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile will be centered around the 5-amino group, which can act as a nucleophile in various cyclization and condensation reactions to form fused heterocyclic systems.

Figure 2: Reactivity towards fused heterocycles.

Potential Applications in Drug Discovery and Materials Science

The broad spectrum of biological activities associated with 5-aminopyrazole derivatives underscores their potential in drug discovery.[2]

-

Anticancer Agents: Many fused pyrazole systems derived from 5-aminopyrazoles have demonstrated potent anticancer activity.[2]

-

Antimicrobial Agents: The pyrazole nucleus is a component of several antimicrobial drugs, and novel derivatives are continually being explored for their efficacy against resistant strains.[2]

-

Enzyme Inhibitors: The structural features of these compounds make them suitable candidates for designing inhibitors of various enzymes implicated in disease.[2]

-

Materials Science: The nitrile group and the aromatic pyrazole ring can be functionalized to create novel organic materials with interesting electronic and photophysical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile is not available, general precautions for handling similar aminonitrile compounds should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Aminonitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin. Assume the compound is hazardous in the absence of specific toxicological data.

Conclusion

5-Amino-1-ethyl-3-methyl-1H-pyrazole-4-carbonitrile represents a valuable, albeit likely novel, member of the 5-aminopyrazole-4-carbonitrile family. This guide has provided a comprehensive overview of its probable synthesis, characterization, reactivity, and potential applications based on the well-established chemistry of this compound class. The versatility of the 5-aminopyrazole scaffold ensures that this and related derivatives will continue to be of significant interest to researchers in medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the specific properties and potential of this promising molecule.

References

-

Al-Ostath, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(1), 123. [Link]

-

Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 749353. [Link]

-

Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1565-1577. [Link]

-

ResearchGate. (n.d.). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. [Link]

-

Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ScienceDirect. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

Sources

- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1499688-47-9|5-Amino-1-ethyl-3-propyl-1h-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

The Versatile Scaffold: Elucidating the Biological Activity of Substituted 5-Aminopyrazole Carbonitriles

An In-Depth Technical Guide

Abstract

The 5-aminopyrazole-4-carbonitrile core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a vast array of biologically active molecules.[1][2] Its polyfunctional nature, featuring multiple nucleophilic sites, allows for versatile chemical modifications, leading to the synthesis of diverse compound libraries.[1][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships of substituted 5-aminopyrazole carbonitriles. We will delve into the causality behind synthetic strategies, explore the molecular mechanisms underpinning their therapeutic potential, and provide validated experimental protocols for their biological evaluation.

The Strategic Importance of the 5-Aminopyrazole Carbonitrile Core

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among them, the pyrazole ring system is a cornerstone, found in clinically approved drugs such as the anti-inflammatory agent Celecoxib and the anxiolytic Etazolate.[1][2] The 5-aminopyrazole-4-carbonitrile derivative is particularly valuable due to its inherent structural features:

-

Synthetic Versatility : The core possesses three primary nucleophilic sites (the amino group at C5, the ring nitrogen at N1, and the carbon at C4), enabling a wide range of cyclization and substitution reactions to build more complex, fused heterocyclic systems like pyrazolopyrimidines and pyrazolotriazines.[1][3]

-

Pharmacophoric Features : The arrangement of hydrogen bond donors and acceptors, combined with a rigid ring structure, allows these molecules to effectively interact with various biological targets, including enzymes and receptors.

-

Broad-Spectrum Bioactivity : Derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant properties, making them a focal point of drug discovery programs.[1][4][5]

Synthesis of the Core Scaffold: A Green Chemistry Approach

The efficient synthesis of the 5-aminopyrazole-4-carbonitrile scaffold is paramount. Modern synthetic chemistry prioritizes methodologies that are not only high-yielding but also environmentally benign. The one-pot, three-component reaction (3-CR) has emerged as the gold standard for this purpose.

The causality for preferring this method is clear: multi-component reactions (MCRs) enhance efficiency by combining several operational steps without isolating intermediates, which reduces solvent waste, reaction time, and energy consumption, aligning with the principles of green chemistry.[4]

A common and effective pathway involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[4][5][6] The use of novel, recyclable nanocatalysts, such as functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), has further optimized this process by facilitating easy catalyst recovery and reuse, a significant advantage for both cost and environmental impact.[5][6][7]

Generalized Synthetic Workflow

The diagram below illustrates the typical workflow for a three-component synthesis of a 5-amino-1-phenyl-3-(substituted-aryl)-1H-pyrazole-4-carbonitrile derivative.

Caption: Generalized workflow for the three-component synthesis.

Mechanism of the Three-Component Reaction

The reaction proceeds through a well-established cascade mechanism:

-

Knoevenagel Condensation : The catalyst, often a mild base or a Lewis acid, activates the aldehyde's carbonyl group. This facilitates an attack by the active methylene group of malononitrile, forming an arylidene malononitrile intermediate after dehydration.[4][5][7]

-

Michael Addition : The phenylhydrazine then acts as a nucleophile, attacking the β-carbon of the activated double bond in the arylidene malononitrile intermediate.[5][7]

-

Intramolecular Cyclization & Tautomerization : The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and aromatization to yield the stable 5-aminopyrazole-4-carbonitrile ring system.[4][5]

This logical, stepwise progression ensures high selectivity and yield for the desired product under mild conditions.[4]

A Spectrum of Biological Activities

The true power of the 5-aminopyrazole carbonitrile scaffold lies in the diverse biological activities exhibited by its derivatives. The specific substitutions on the pyrazole ring and the phenyl groups dictate the molecule's interaction with biological targets.

-

Anticancer Activity : This is one of the most extensively studied properties. Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[1] The mechanism often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

-

Antimicrobial Activity : Derivatives have demonstrated significant antibacterial and antifungal properties.[5][6] The substitutions can be tuned to target specific microbial enzymes or disrupt cell wall synthesis.

-

Anti-inflammatory Effects : Similar to the commercial drug Celecoxib, some 5-aminopyrazole derivatives exhibit anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[4][5]

-

Antiviral and Other Activities : The scaffold has also been explored for antiviral (e.g., against HIV reverse transcriptase), antiparasitic, antioxidant, and antidepressant activities, showcasing its remarkable versatility.[1][4]

Structure-Activity Relationship (SAR) Analysis

Understanding how specific structural modifications influence biological activity is the cornerstone of rational drug design. For 5-aminopyrazole carbonitriles, several key SAR trends have been observed.

| Position of Substitution | Substituent Type | Observed Biological Activity | Potency Trend/Comment |

| N1-phenyl ring | Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) | Anticancer, Antimicrobial | Often enhances potency by modifying electronic properties and bioavailability. |

| Electron-donating groups (e.g., -CH₃, -OCH₃) | Varies; can enhance or decrease activity | Activity is target-dependent; may improve binding through hydrophobic interactions. | |

| C3-phenyl ring | Halogens (e.g., -Cl, -Br) at para-position | Anticancer | Frequently leads to increased cytotoxicity against various cancer cell lines. |

| Hydroxy (-OH) or Methoxy (-OCH₃) groups | Antioxidant, Anticancer | Can contribute to radical scavenging and interactions with active sites. | |

| C5-amino group (-NH₂) | Acylation or conversion to Schiff bases | Modulated Activity | Can be a key point for prodrug strategies or for creating derivatives with altered target specificity. |

The data clearly indicates that substitutions on the aryl rings at the N1 and C3 positions are critical determinants of biological activity. The electronic nature and steric bulk of these substituents directly impact how the molecule fits into and interacts with its biological target.

Mechanism of Action: Kinase Inhibition Pathway

A primary mechanism for the anticancer activity of many pyrazole derivatives is the inhibition of protein kinases. The diagram below illustrates a simplified, generic signaling pathway and the point of intervention for a hypothetical 5-aminopyrazole carbonitrile inhibitor.

Caption: Inhibition of a kinase signaling pathway by a pyrazole derivative.

This authoritative grounding is crucial: the pyrazole core acts as a bioisostere for the adenine region of ATP, allowing it to compete for the ATP-binding site on the kinase. Substituents on the scaffold then form additional hydrogen bonds and hydrophobic interactions within the pocket, leading to potent and often selective inhibition. This competitive inhibition blocks the downstream signaling cascade that would otherwise lead to uncontrolled cell proliferation.

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

To ensure trustworthiness, every claim of biological activity must be backed by robust, reproducible data. The MTT assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a substituted 5-aminopyrazole carbonitrile derivative against a human cancer cell line (e.g., HeLa).

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture & Seeding:

-

Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

-

Seed 5 x 10³ cells per well in a 96-well microplate in a final volume of 100 µL. Incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and properly adhered before drug exposure.

-

-

Compound Preparation & Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

-

Include a "vehicle control" (medium with DMSO only) and a "blank control" (medium only).

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 48 hours. Causality: A 48-hour incubation is a standard duration to observe significant effects on cell proliferation.

-

-

MTT Addition & Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. Causality: This allows sufficient time for viable cells to convert the MTT into formazan crystals.

-

-

Formazan Solubilization & Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).

-

This self-validating protocol includes necessary controls to ensure that the observed effects are due to the compound's activity and not other factors.

Conclusion and Future Perspectives

Substituted 5-aminopyrazole carbonitriles represent a highly successful and adaptable scaffold in medicinal chemistry. Their straightforward, often green, synthesis provides access to vast chemical diversity. The demonstrated breadth of biological activities, particularly in oncology, confirms their status as a privileged structure.

Future research will likely focus on:

-

Target Selectivity : Designing derivatives that are highly selective for specific kinase isoforms or microbial targets to minimize off-target effects and improve therapeutic index.

-

Advanced Drug Delivery : Incorporating these molecules into novel drug delivery systems, such as nanoparticles, to improve their solubility, stability, and tumor-targeting capabilities.[6]

-

Combinatorial Therapies : Exploring the synergistic effects of these compounds when used in combination with existing therapeutic agents.

The continued exploration of the chemical space around the 5-aminopyrazole carbonitrile core promises to yield next-generation therapeutics for a range of human diseases.

References

-

Nikpassand, M., Karimi, M., & Zare, K. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

-

Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

-

Nassar, E., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

Nassar, E., et al. (2024). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. ResearchGate. [Link]

-

Nikpassand, M., Zare, K., & Pashaki, F. S. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances. [Link]

-

Singh, P. P., & Srivastava, V. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

-

Nikpassand, M., Zare, K., & Hassanzadi, L. (2022). Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. Semantic Scholar. [Link]

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Pyrazole-Based Compounds: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract

The pyrazole scaffold, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and "privileged" structural status have led to the development of numerous clinically successful drugs. This in-depth technical guide provides a comprehensive exploration of the key therapeutic targets for pyrazole-based compounds, with a particular focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the molecular mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to identify and validate these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of the pyrazole core in their therapeutic programs.

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

The pyrazole ring system, characterized by two adjacent nitrogen atoms within a five-membered aromatic ring, possesses a unique combination of physicochemical properties that make it an ideal building block for drug design.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and synthetic tractability, has cemented its role as a "privileged scaffold" in medicinal chemistry.[2] This versatility allows for the fine-tuning of steric and electronic properties, enabling the design of potent and selective inhibitors for a wide array of biological targets.

A significant number of FDA-approved drugs incorporate the pyrazole moiety, highlighting its therapeutic importance. Notable examples include the anti-inflammatory drug celecoxib, the multi-kinase inhibitor crizotinib for cancer treatment, and the anxiolytic agent CDPPB.[1] The continued exploration of pyrazole chemistry promises to unveil a new generation of therapeutics with enhanced efficacy and safety profiles.

Key Therapeutic Target Classes for Pyrazole-Based Compounds

The broad biological activity of pyrazole derivatives stems from their ability to interact with a diverse range of protein targets. This section will explore the major classes of therapeutic targets for which pyrazole-based inhibitors have been successfully developed.

Protein Kinases: The Central Hub of Cellular Signaling

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of virtually all cellular processes, including growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold has proven to be exceptionally effective in the design of potent and selective kinase inhibitors.[2][4]

2.1.1. Receptor Tyrosine Kinases (RTKs)

RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are key drivers of tumor growth, angiogenesis, and metastasis. Pyrazole-containing compounds have been successfully developed to target these receptors. For instance, pyrazole derivatives have demonstrated potent inhibitory activity against VEGFR-2, a key mediator of angiogenesis.[2]

2.1.2. Non-Receptor Tyrosine Kinases

This class includes kinases like the Janus kinases (JAKs) and the Abelson murine leukemia viral oncogene homolog 1 (Abl). The JAK-STAT signaling pathway is crucial for immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases.[2] Pyrazole-based inhibitors have shown potent, nanomolar inhibition of JAK1, JAK2, and JAK3.[2][5] Similarly, pyrazole-containing compounds like asciminib are effective allosteric inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[3]

2.1.3. Serine/Threonine Kinases

The PI3K/Akt/mTOR and MAPK signaling pathways are central to cell survival and proliferation and are frequently hyperactivated in cancer.[1][6] Pyrazole derivatives have been designed to inhibit key kinases within these pathways, including Akt, mTOR, and p38 MAPK.[1][7] Furthermore, pyrazoles have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression, and Aurora kinases, which are involved in mitosis.[2]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by a hypothetical pyrazole-based inhibitor.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole-based inhibitor.

Enzymes in Inflammation

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Pyrazole-based compounds have a long history as anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.

2.2.1. Cyclooxygenases (COX-1 and COX-2)

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation. The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs. The diaryl-substituted pyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition, as exemplified by celecoxib. The structure-activity relationship (SAR) studies of pyrazole-based COX-2 inhibitors have revealed that a sulfonamide or methylsulfonyl group on one of the phenyl rings is crucial for selectivity.[8][9]

Tubulin: A Target for Cytoskeletal Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[10] Disruption of tubulin polymerization is a validated strategy in cancer chemotherapy. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.[4][10][11] These compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[11] SAR studies have shown that the substitution pattern on the pyrazole and its appended aryl rings significantly influences the tubulin polymerization inhibitory activity.[4][12]

Microbial Enzymes: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Pyrazole derivatives have emerged as promising candidates in this area.

2.4.1. DNA Gyrase and Topoisomerase IV

These essential bacterial enzymes are responsible for managing DNA topology during replication and transcription. Their inhibition leads to bacterial cell death. Fluoroquinolone antibiotics are a well-known class of DNA gyrase and topoisomerase IV inhibitors. Recent studies have identified pyrazole-based compounds that also target these enzymes, offering a potential new avenue for antibacterial drug development.

Data Presentation: Quantitative Analysis of Pyrazole-Target Interactions

The potency and selectivity of pyrazole-based inhibitors are quantified through various in vitro assays. The following tables summarize key quantitative data for representative pyrazole derivatives against their respective targets.

Table 1: Kinase Inhibition Data for Representative Pyrazole Compounds

| Compound ID | Target Kinase | IC50 (nM) | Kd (nM) | Ki (nM) | Reference |

| 3f | JAK1 | 3.4 | - | - | [2][5] |

| JAK2 | 2.2 | - | - | [2][5] | |

| JAK3 | 3.5 | - | - | [2][5] | |

| Asciminib | Bcr-Abl | 0.5 | 0.5-0.8 | - | [3] |

| BIRB 796 | p38 MAPK | - | - | - | [7] |

Table 2: Anti-inflammatory and Anti-proliferative Activity of Pyrazole Derivatives

| Compound ID | Target | IC50 (µM) | Cell Line | Activity | Reference |

| Celecoxib | COX-2 | 0.045 | - | Anti-inflammatory | [13] |

| Compound 5b | Tubulin Polymerization | 7.30 | K562, A549 | Anti-proliferative | [11] |

| Compound 15 | Tubulin Polymerization | 0.35 | MCF7, PC3, A549 | Anti-proliferative | [10] |

Experimental Protocols: Methodologies for Target Validation and Compound Characterization

The identification and validation of therapeutic targets for pyrazole-based compounds rely on a suite of robust experimental techniques. This section provides detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced in the phosphorylation reaction.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the kinase, substrate (protein or peptide), and the pyrazole compound at various concentrations in a suitable kinase buffer containing ATP and MgCl₂.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition by the pyrazole compound.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Protocol:

-

Assay Mixture Preparation: In a suitable buffer (e.g., Tris-HCl), prepare an assay mixture containing hematin, EDTA, and the COX-2 enzyme.

-

Compound Incubation: Add the pyrazole compound at various concentrations to the assay mixture and pre-incubate at 25°C for 1 minute.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) and N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), a chromogenic co-substrate.

-

Absorbance Measurement: Immediately measure the increase in absorbance at 603 nm over a short period (e.g., 25 seconds). The rate of TMPD oxidation is proportional to the COX-2 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Tubulin Polymerization Assay

This assay monitors the assembly of microtubules from purified tubulin in the presence or absence of an inhibitor.

Protocol:

-

Tubulin Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer containing GTP.

-

Reaction Setup: In a 96-well plate pre-warmed to 37°C, add the pyrazole compound at various concentrations.

-

Reaction Initiation: Rapidly add the tubulin solution to the wells to initiate polymerization.

-

Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes) at 37°C using a spectrophotometer. The increase in absorbance is due to light scattering by the forming microtubules.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the pyrazole compound can be quantified by comparing the rate and extent of polymerization to a control without the inhibitor. The IC₅₀ value can be determined from dose-response curves.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable assay buffer.

-

Compound Addition: Add the pyrazole compound at various concentrations to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding DNA gyrase.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination and Analysis: Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band. The IC₅₀ can be determined by quantifying the band intensities.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful label-free technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of small molecules to their protein targets.

Workflow:

Caption: A generalized workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol Outline:

-

Target Immobilization: The target protein is immobilized onto the surface of a sensor chip.

-

Analyte Injection: The pyrazole compound (analyte) is flowed over the sensor surface at various concentrations.

-

Signal Detection: The binding of the analyte to the immobilized ligand is detected in real-time as a change in the SPR signal, generating a sensorgram.

-

Data Analysis: The association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) are determined by fitting the sensorgram data to a suitable binding model.[1][14]

Western Blotting for Cellular Target Modulation

Western blotting is used to detect and quantify the levels of specific proteins in cell lysates, providing insights into how a pyrazole compound modulates its target and downstream signaling pathways in a cellular context.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with the pyrazole compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration in the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein or a phosphorylated form of the protein.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then detected on X-ray film or with a digital imager.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Conclusion and Future Directions

The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its inherent drug-like properties and synthetic accessibility have enabled the development of inhibitors for a wide range of clinically relevant targets. The ongoing exploration of novel pyrazole derivatives, coupled with advanced screening methodologies and a deeper understanding of disease biology, will undoubtedly lead to the identification of new therapeutic targets and the development of next-generation medicines with improved efficacy and safety. The integration of computational modeling, structural biology, and robust biochemical and cellular assays will be paramount in accelerating the translation of these promising compounds from the laboratory to the clinic.

References

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link][2][5]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

-

Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. [Link]

-

Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis. PubMed. [Link][1][15]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC. [Link][2]

-

Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis. ResearchGate. [Link][14]

-

PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. [Link]

-

Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. [Link][8]

-

Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. PubMed. [Link][9]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link][7]

-

MAP kinase activation. (a) LPS plus pyrazole treatment activates JNK... ResearchGate. [Link]

-

Use of Inhibitors in the Study of MAP Kinases. PMC. [Link]

-

Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Publications. [Link]

-

A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... ResearchGate. [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

-

Structures of compounds having COX-2 or 5-LOX inhibitory activities. ResearchGate. [Link][13]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

-

Design and Synthesis of pyrazole/isoxazole Linked Arylcinnamides as Tubulin Polymerization Inhibitors and Potential Antiproliferative Agents. PubMed. [Link][12]

-

PI3K/AKT/mTOR pathway. Wikipedia. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link][11]

-

Structure of selective COX‐2 inhibitors and novel pyrazoline‐based... ResearchGate. [Link]

-

Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. PMC. [Link][4]

-

Synthesis, DFT analysis, and molecular docking of pyrazole derivatives as targeted inhibitors of PI3K/AKT and JAK/STAT pathways in lung cancer cells. R Discovery. [Link]

-

Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link][10]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link][3]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

-

Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]

-

Kinetics of pyrazole inhibition. Competitive inhibition plot for... ResearchGate. [Link]

-

X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. PMC. [Link]

-

Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. NIH. [Link]

-

New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways. IRIS UniGe. [Link]

-

Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. NIH. [Link]

-

Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed. [Link]

-

Calculated and experimental K i values corresponding to the inhibition of MAO isoforms by the newly synthesized 2-pyrazoline derivatives. ResearchGate. [Link]

-

A Biacore Biosensor Method for Detailed Kinetic Binding Analysis of Small Molecule Inhibitors of p38alpha Mitogen-Activated Protein Kinase. PubMed. [Link]

-

X-ray molecular structure of pyrazole 6 along with atom labeling scheme... ResearchGate. [Link]

-

Biacore™ systems in small molecule drug discovery. Cytiva. [Link]

-

Biacore application guides. Cytiva. [Link]

-

Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [Link]

-

Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

-

Evaluation using Western Blot (108.9 KB). STANDARD OPERATING PROCEDURE. [Link]

-

Protein Interaction Analysis by Surface Plasmon Resonance. Springer Nature Experiments. [Link]

-

Protein Interaction Analysis by Surface Plasmon Resonance. ResearchGate. [Link]

Sources

- 1. Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]